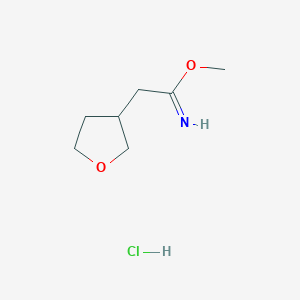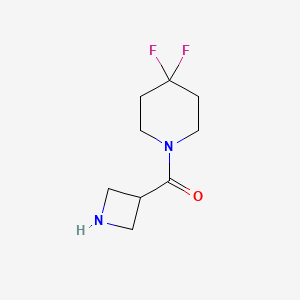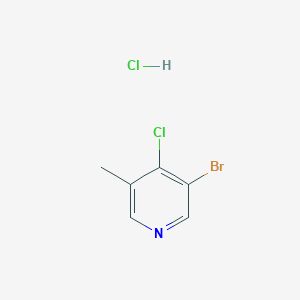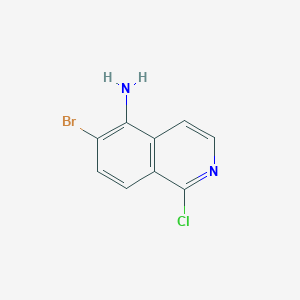![molecular formula C12H15BrS2 B1381706 2-Bromo-5-hexylthieno[3,2-b]thiophene CAS No. 1221373-29-0](/img/structure/B1381706.png)
2-Bromo-5-hexylthieno[3,2-b]thiophene
Overview
Description
2-Bromo-5-hexylthieno[3,2-b]thiophene is a heterocyclic compound that belongs to the family of thienothiophenes. These compounds are characterized by their fused thiophene rings, which contribute to their unique electronic properties. This compound is particularly notable for its applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Mechanism of Action
Target of Action
2-Bromo-5-hexylthieno[3,2-b]thiophene is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential in industrial chemistry and material science, and they play a vital role in the advancement of organic semiconductors . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse biological effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hexylthieno[3,2-b]thiophene typically involves the bromination of hexylthieno[3,2-b]thiophene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-hexylthieno[3,2-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Stille or Suzuki coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Stille Coupling: Uses palladium catalysts and organotin reagents.
Suzuki Coupling: Involves palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the substituents introduced. For example, Stille coupling with tributyl(thien-2-yl)stannane can produce 2,5-di(thien-2-yl)thieno[3,2-b]thiophene .
Scientific Research Applications
2-Bromo-5-hexylthieno[3,2-b]thiophene has a wide range of applications in scientific research:
Organic Electronics: Used in the fabrication of OFETs and OPVs due to its excellent electronic properties.
Material Science: Plays a role in the development of new materials with enhanced optoelectronic properties.
Pharmaceutical Research: While not as common, derivatives of thienothiophenes have been explored for their potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Thieno[3,2-b]thiophene: The parent compound without the hexyl and bromo substituents.
2,5-Dibromothieno[3,2-b]thiophene: A similar compound with two bromine atoms, often used in similar applications.
Thieno[3,4-b]thiophene: Another regioisomer with different electronic properties.
Uniqueness: 2-Bromo-5-hexylthieno[3,2-b]thiophene is unique due to its specific substituents, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for use in solution-processed organic electronic devices .
Properties
IUPAC Name |
5-bromo-2-hexylthieno[3,2-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrS2/c1-2-3-4-5-6-9-7-10-11(14-9)8-12(13)15-10/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJKXYWVMLMZQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(S1)C=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



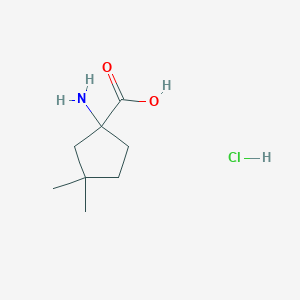
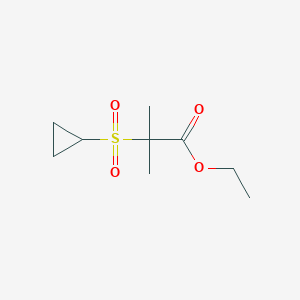
![Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1381629.png)
![[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol](/img/structure/B1381632.png)


